6-[(4-aminophenyl)sulfanyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid
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Overview
Description
6-[(4-aminophenyl)sulfanyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid is a complex organic compound with a unique structure that includes a furan ring, a carboxylic acid group, and an aminophenyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-aminophenyl)sulfanyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the furan ring followed by the introduction of the aminophenyl sulfanyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-[(4-aminophenyl)sulfanyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
6-[(4-aminophenyl)sulfanyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 6-[(4-aminophenyl)sulfanyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid involves its interaction with specific molecular targets. The aminophenyl sulfanyl group can bind to enzymes or receptors, potentially inhibiting their activity. The furan ring and carboxylic acid group may also play roles in the compound’s overall bioactivity by interacting with different biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(4-aminophenyl)sulfanyl]benzoic acid: Similar structure but lacks the furan ring.
2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid: Similar structure but lacks the aminophenyl sulfanyl group.
Uniqueness
The uniqueness of 6-[(4-aminophenyl)sulfanyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c16-6-1-3-7(4-2-6)21-13-9-5-8-11(10(9)14(17)18)15(19)20-12(8)13/h1-4,8-13H,5,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIQPLWSTYAEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2OC3=O)SC4=CC=C(C=C4)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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